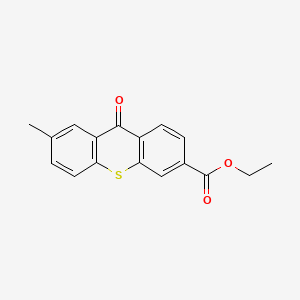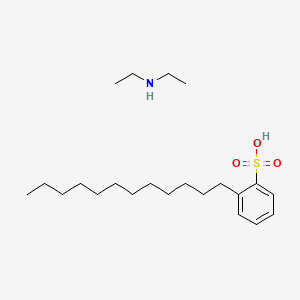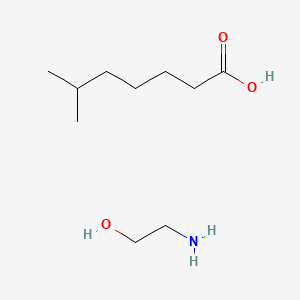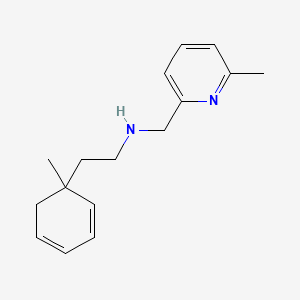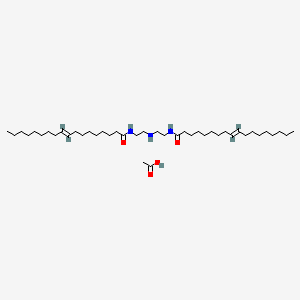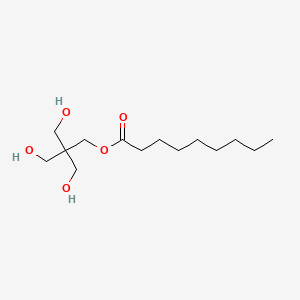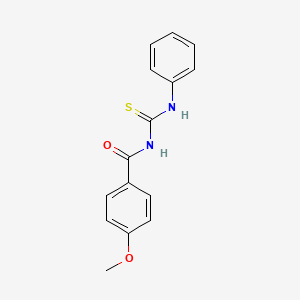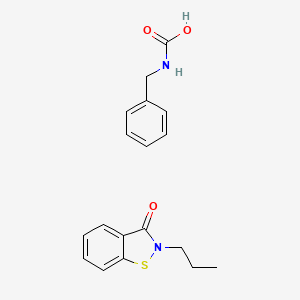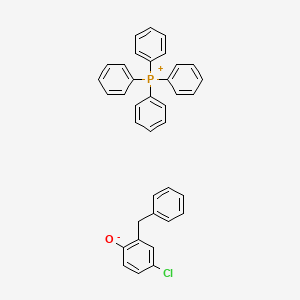
2-Chloro-1,1,2-trifluoro-1-(trichloromethoxy)ethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1,1,2-trifluoro-1-(trichloromethoxy)ethane is a halogenated organic compound with the molecular formula C3HCl4F3O. It is known for its unique chemical structure, which includes both chlorine and fluorine atoms, making it a compound of interest in various chemical and industrial applications .
Preparation Methods
The synthesis of 2-Chloro-1,1,2-trifluoro-1-(trichloromethoxy)ethane typically involves halogenation reactions. One common method is the reaction of trichloromethanol with 2-chloro-1,1,2-trifluoroethane under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at specific temperatures to ensure the desired product is obtained .
Chemical Reactions Analysis
2-Chloro-1,1,2-trifluoro-1-(trichloromethoxy)ethane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Hydrolysis: In the presence of water, it can hydrolyze to form corresponding alcohols and acids.
Common reagents used in these reactions include strong bases, acids, and oxidizing agents. The major products formed depend on the reaction conditions and the reagents used.
Scientific Research Applications
2-Chloro-1,1,2-trifluoro-1-(trichloromethoxy)ethane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex halogenated compounds.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, especially in the development of new drugs.
Industry: It is used in the production of various industrial chemicals and as a solvent in certain manufacturing processes
Mechanism of Action
The mechanism of action of 2-Chloro-1,1,2-trifluoro-1-(trichloromethoxy)ethane involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with these targets, leading to changes in their structure and function. This interaction can affect various biochemical pathways, resulting in the compound’s observed effects .
Comparison with Similar Compounds
2-Chloro-1,1,2-trifluoro-1-(trichloromethoxy)ethane can be compared with other halogenated compounds such as:
1,1,1-Trichloro-2,2,2-trifluoroethane: Known for its use as a refrigerant and solvent.
2-Chloro-1,1,1-trifluoroethane: Used as a chemical intermediate in the production of anesthetics.
1,1,2-Trichloro-1,2,2-trifluoroethane: Utilized in various industrial applications
The uniqueness of this compound lies in its specific combination of chlorine and fluorine atoms, which imparts distinct chemical properties and reactivity compared to other similar compounds.
Properties
CAS No. |
460-99-1 |
|---|---|
Molecular Formula |
C3HCl4F3O |
Molecular Weight |
251.8 g/mol |
IUPAC Name |
2-chloro-1,1,2-trifluoro-1-(trichloromethoxy)ethane |
InChI |
InChI=1S/C3HCl4F3O/c4-1(8)2(9,10)11-3(5,6)7/h1H |
InChI Key |
LSAUFTHJJZPNMH-UHFFFAOYSA-N |
Canonical SMILES |
C(C(OC(Cl)(Cl)Cl)(F)F)(F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



